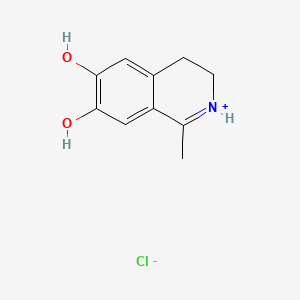

3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride

Description

Properties

CAS No. |

4722-05-8 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

1-methyl-3,4-dihydroisoquinolin-2-ium-6,7-diol;chloride |

InChI |

InChI=1S/C10H11NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-5,12-13H,2-3H2,1H3;1H |

InChI Key |

SKKWMVRWQDNXAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[NH+]CCC2=CC(=C(C=C12)O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 1-Methyl-3,4-dihydroisoquinoline or its precursors such as 3,4-dihydroisoquinoline derivatives.

- Hydroxylation reagents to introduce dihydroxy groups at positions 6 and 7.

- Hydrochloric acid for salt formation.

Hydroxylation Step

Hydroxyl groups at the 6 and 7 positions can be introduced via controlled oxidation or hydroxylation reactions using oxidizing agents such as hydrogen peroxide or other selective oxidants under mild conditions. This step requires careful control to avoid over-oxidation or ring cleavage.

Hydrochloride Salt Formation

The free base of 3,4-dihydro-1-methyl-6,7-isoquinolinediol is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic solvent, yielding the stable crystalline hydrochloride salt.

Example Preparation Method for a Related Compound: 2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol Hydrochloride

The synthesis of 2-methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride, a closely related compound, provides a useful model for the preparation of this compound.

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Formylation of 3,4-dimethoxyphenethylamine with ethyl formate | Reflux, 6 hours | Intermediate solution obtained |

| 2 | Reaction with oxalyl chloride in acetonitrile at 10-20°C | Dropwise addition, 2 hours reaction | Intermediate 2 formed |

| 3 | Addition of phosphotungstic acid catalyst | Stirring, 1 hour | Intermediate 3 formed |

| 4 | Addition of methanol and reflux | 3 hours reflux | Target compound formed |

| 5 | Cooling to 5-10°C, crystallization, filtration, washing, drying | Vacuum drying at 40-50°C | 78-80% yield, >99% purity |

This one-pot synthesis method is efficient, scalable, and yields high-purity product with minimal impurities.

Chemical Reaction Analysis

- Oxidation: Introduction of hydroxyl groups at aromatic positions often involves oxidation of methoxy or methyl precursors.

- Reduction: The 3,4-dihydro moiety can be formed by selective reduction of isoquinoline derivatives.

- Substitution: Functional group transformations on the isoquinoline core allow for hydroxylation and salt formation.

Summary Table of Preparation Conditions

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Starting amine | 3,4-dimethoxyphenethylamine or 1-methyl-3,4-dihydroisoquinoline | Precursor for ring formation |

| Formylation reagent | Ethyl formate, methyl formate, or isopropyl formate | Ethyl formate preferred |

| Oxalyl chloride | Used in acetonitrile or dichloromethane | Temperature controlled 10-20°C |

| Catalyst | Phosphotungstic acid | Facilitates ring closure |

| Solvent for salt formation | Methanol, ethanol, or butanol | Methanol preferred |

| Reaction times | 1-6 hours per step | Controlled for selectivity |

| Yield | 75-80% | High yield with one-pot method |

| Purity | >99% | Suitable for pharmaceutical applications |

Research Results and Industrial Relevance

- The one-pot method for related isoquinoline derivatives achieves high purity (>99%) and yield (~78-80%) with low impurity levels (<0.16%).

- The process reduces material, manpower, and equipment costs while improving safety and minimizing waste.

- Such methods are promising for industrial-scale synthesis meeting cGMP standards.

Chemical Reactions Analysis

Oxidation Reactions

The catechol structure (adjacent hydroxyl groups) at positions 6 and 7 is highly susceptible to oxidation. Common oxidizing agents convert the diol to a quinone derivative.

-

Key Insight : Oxidation is pH-dependent; acidic conditions favor quinone formation, while alkaline conditions may lead to complex polymeric products .

Alkylation and Acylation

The tertiary amine and hydroxyl groups participate in nucleophilic substitution and acylation reactions.

N-Alkylation

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | Quaternary ammonium salt | ~75%* | |

| Benzyl chloride | NaH, THF, reflux | N-Benzylated derivative | ~68%* |

O-Alkylation/Esterification

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT | 6,7-Diacetate derivative | >90%* | |

| Dimethyl sulfate | NaOH, H₂O/EtOH | 6,7-Dimethoxy analog | ~85%* |

*Yields estimated from analogous reactions in .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at positions activated by hydroxyl groups.

| Reagent | Conditions | Product | Regioselectivity | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 5-Nitro derivative | Para to hydroxyl | |

| Br₂ (FeBr₃ catalyst) | CH₂Cl₂, RT | 8-Bromo derivative | Ortho to NH⁺ |

-

Note : The protonated amine ([NH⁺]) directs electrophiles to the ortho/para positions relative to the nitrogen .

Salt Metathesis and Neutralization

The hydrochloride salt can be converted to other ionic forms or the free base.

| Reagent | Conditions | Product | Application | References |

|---|---|---|---|---|

| NaOH (aq.) | RT, extraction | Free base (neutral form) | Enhanced lipophilicity | |

| Na₂SO₄ | Methanol, reflux | Sulfate salt | Alternative formulation |

Cyclization and Ring-Opening

The tetrahydroisoquinoline core participates in ring-modifying reactions.

| Reagent/Conditions | Product | Mechanism | References |

|---|---|---|---|

| H₂ (Pd/C, high pressure) | Fully saturated decahydro derivative | Catalytic hydrogenation | |

| HCl (concentrated, heat) | Ring-opened amino alcohol | Acid hydrolysis |

Complexation with Metal Ions

The catechol moiety chelates divalent and trivalent metal ions, forming stable complexes.

| Metal Ion | Conditions | Complex Structure | Application | References |

|---|---|---|---|---|

| Fe³⁺ | pH 7.4, aqueous buffer | Octahedral Fe-catecholate complex | Antioxidant studies | |

| Cu²⁺ | Methanol/water | Square-planar Cu complex | Catalytic systems |

Photochemical Reactions

UV irradiation induces reactivity in the aromatic system.

| Conditions | Product | Outcome | References |

|---|---|---|---|

| UV light (λ = 254 nm) | [2+2] Cycloaddition products | Dimerization via excited state |

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHNO

Molecular Weight : Approximately 177.08 g/mol

Structural Features : The compound features a unique isoquinoline structure with hydroxyl and methyl substitutions that contribute to its biological activities.

Medicinal Chemistry

-

Neuropharmacological Potential :

- Research indicates that 3,4-dihydro-1-methyl-6,7-isoquinolinediol hydrochloride may exhibit neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Parkinson's disease .

- The compound has shown promise in inhibiting apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

- Antioxidant Activity :

- Anti-inflammatory Effects :

Biological Research Applications

-

Enzyme Inhibition Studies :

- This compound has been investigated for its role as an enzyme inhibitor. Its interactions with specific enzymes can provide insights into its mechanism of action and therapeutic potential.

-

Receptor Binding Studies :

- The compound's ability to bind to various receptors has been explored, which may influence its pharmacological profile. Understanding these interactions is essential for drug development and therapeutic applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Brown et al. (2013) | Neurotoxicity | Showed that the compound reduced cell viability in neuroblastoma cells, indicating potential toxicity at high concentrations. |

| Qualls et al. (2014) | Apoptosis | Demonstrated that the compound induced apoptosis through increased caspase-3 levels in neuronal cells. |

| Hashizume et al. (2008a) | Hormonal Release | Found that the compound stimulated prolactin release from pituitary cells, suggesting effects on endocrine functions. |

Mechanism of Action

The primary mechanism of action of 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride involves its interaction with β2-adrenergic receptors. By binding to these receptors, it activates the G-protein coupled receptor pathway, leading to an increase in cyclic AMP (cAMP) levels. This results in the relaxation of smooth muscle cells, particularly in the airways, leading to bronchodilation. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of nitric oxide production in macrophages, reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Profiles

The pharmacological and physicochemical properties of isoquinoline derivatives vary significantly with substituent patterns, stereochemistry, and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Isoquinoline Derivatives

Key Findings from Comparative Studies

Impact of Hydroxyl vs. Methoxy Groups: The dihydroxy groups in 3,4-Dihydro-1-methyl-6,7-isoquinolinediol enhance polarity and hydrogen-bonding capacity, critical for β2-AR binding. Methoxy-substituted analogs (e.g., 6,7-dimethoxy derivatives) exhibit reduced water solubility but increased membrane permeability, altering pharmacokinetic profiles .

Stereochemical Influence: The (R)-enantiomer of Salsolinol shows distinct receptor interaction compared to the racemic mixture. Enantiopure synthesis is essential for optimizing therapeutic specificity .

Structural Bulk and Receptor Affinity :

- Bulky substituents (e.g., 3,4-dimethoxybenzyl in ) may sterically hinder receptor binding but improve metabolic stability. This trade-off highlights the importance of substituent selection in drug design.

Biological Activity

3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride is a compound with notable biological activity, primarily derived from the plant Rhododendron simsii (Indian Azalea). This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 215.66 g/mol

- Structure : The compound features a bicyclic isoquinoline structure with hydroxyl groups at the 6 and 7 positions and a methyl group at the 1 position. The hydrochloride form enhances solubility and stability for pharmaceutical applications.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to modulate pathways related to inflammation, particularly through the inhibition of the NF-kB signaling pathway, which is crucial in inflammatory responses and cancer progression.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

The biological activity of this compound is linked to its structural features which allow it to interact with various biological targets. Notably:

- NF-kB Pathway : Inhibition of this pathway can lead to reduced inflammation and potentially lower cancer risk.

- Cell Signaling Modulation : It influences several biochemical pathways involved in cell survival and apoptosis.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

-

Anti-inflammatory Study :

- Objective : Assess the anti-inflammatory effects in vitro.

- Methodology : Cell cultures treated with varying concentrations of the compound.

- Results : Significant reduction in pro-inflammatory cytokines was observed at concentrations above 10 µM.

- Neuroprotection Study :

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3,4-Dihydroisoquinoline | Dihydroisoquinoline | Lacks hydroxyl groups; less polar |

| 6,7-Dihydroxyisoquinoline | Hydroxy-substituted | More hydrophilic; potential for different interactions |

| 1-Methylisoquinoline | Isoquinoline | Lacks dihydro substitution; different pharmacological profile |

| 3-Hydroxyisoquinoline | Hydroxy-substituted | Increased solubility; different biological activity |

This table illustrates how structural variations influence the pharmacological profiles of these compounds, highlighting the unique properties of this compound.

Q & A

Q. What are the recommended methods for synthesizing 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride with high purity?

Methodological Answer: Synthetic optimization often involves multi-step reactions with rigorous purification. For example, analogous compounds (e.g., articaine hydrochloride) are synthesized via cyclization, oxidation, and acidification steps, achieving yields >90% through controlled reaction conditions (e.g., temperature, solvent selection) . For this compound, consider adapting protocols from structurally similar tetrahydroisoquinoline derivatives, such as using HCl·EA for acidification and column chromatography for impurity removal . Purity validation should employ HPLC with pharmacopeial reference standards .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Stability is highly sensitive to environmental factors. Storage recommendations include:

- Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation .

- Handling: Use gloves (nitrile recommended) and fume hoods to avoid hygroscopic degradation and skin contact .

- Stability Testing: Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer: Characterization requires a combination of:

- NMR Spectroscopy: Confirm stereochemistry and proton environments (e.g., methoxy or dihydroisoquinoline groups) .

- Mass Spectrometry (HRMS): Verify molecular weight and isotopic patterns (e.g., deuterated analogs for metabolic studies) .

- X-ray Diffraction: Resolve crystalline structure ambiguities, particularly for chiral centers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity (e.g., β2-AR agonism vs. antagonism)?

Methodological Answer: Discrepancies may arise from assay conditions or stereochemical variations. To address this:

- Assay Standardization: Use identical cell lines (e.g., HEK293 for β2-AR) and buffer systems across studies .

- Enantiomer Isolation: Employ chiral chromatography to separate stereoisomers and test activity individually .

- Data Normalization: Cross-reference results with positive controls (e.g., isoproterenol for β2-AR) to calibrate response thresholds .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

Methodological Answer: Impurity control is critical for regulatory compliance. Recommended steps include:

- Forced Degradation Studies: Expose the compound to heat, light, and acidic/basic conditions to identify degradation products .

- LC-MS/MS Analysis: Detect trace impurities (<0.1%) using high-sensitivity methods .

- Synthesis Pathway Optimization: Reduce byproducts by modifying reaction stoichiometry (e.g., excess dimethylamine in amination steps) .

Q. How can researchers design experiments to assess the compound’s stability in biological matrices?

Methodological Answer: Stability in biological systems (e.g., plasma, tissue homogenates) requires:

- Matrix Spiking: Incubate the compound in fresh/frozen matrices at 37°C and analyze degradation via LC-MS at timed intervals .

- Enzyme Inhibition: Add protease/esterase inhibitors (e.g., PMSF) to distinguish chemical vs. enzymatic degradation .

- Metabolite Identification: Use isotopically labeled analogs (e.g., D6-methoxy groups) to track metabolic pathways .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

Methodological Answer: SAR studies benefit from:

- Analog Synthesis: Modify substituents (e.g., methoxy → ethoxy) and test binding affinity via radioligand assays .

- Molecular Docking: Use software (e.g., AutoDock) to predict interactions with target receptors (e.g., β2-AR) and validate with mutagenesis studies .

- Pharmacophore Mapping: Identify critical functional groups (e.g., dihydroxy rings) using 3D-QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.